molecular formula C7H6ClNO B14173190 4-(Chloromethyl)nicotinaldehyde CAS No. 1196155-49-3

4-(Chloromethyl)nicotinaldehyde

Cat. No.: B14173190
CAS No.: 1196155-49-3
M. Wt: 155.58 g/mol
InChI Key: BQONFYMVMLKWJL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of nicotinaldehyde, where a chlorine atom is substituted at the 4-position of the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)nicotinaldehyde typically involves the chloromethylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the chloromethylation process described above can be scaled up for industrial applications, provided that appropriate safety measures and equipment are in place to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions to form substituted products.

Major Products Formed

    Oxidation: 4-(Chloromethyl)nicotinic acid.

    Reduction: 4-(Chloromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)nicotinaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde and chloromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    4-Methylpyridine: Lacks both the aldehyde and chloromethyl groups, making it less versatile in chemical synthesis.

    4-Chloromethylbenzaldehyde: Similar structure but lacks the nitrogen atom in the ring, affecting its chemical properties.

Uniqueness

4-(Chloromethyl)nicotinaldehyde is unique due to the presence of both the aldehyde and chloromethyl groups, which provide a combination of reactivity that is useful in various synthetic applications. The nitrogen atom in the pyridine ring also contributes to its distinct chemical behavior compared to similar compounds.

Properties

CAS No.

1196155-49-3

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-(chloromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H,3H2

InChI Key

BQONFYMVMLKWJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCl)C=O

Origin of Product

United States

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